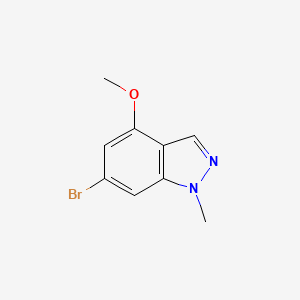

6-Bromo-4-methoxy-1-methyl-1H-indazole

Description

Overview of Indazole Heterocycles in Academic Research

Indazole-containing compounds have been the subject of extensive research due to their prevalence in a variety of biologically active molecules. The inherent versatility of the indazole scaffold allows for substitutions at multiple positions, leading to a vast chemical space for the exploration of structure-activity relationships.

The indazole ring system was first described in the 19th century, and since then, its chemistry has been continuously explored. A key structural feature of indazole is the existence of two principal tautomeric forms: 1H-indazole and 2H-indazole. The position of the proton on one of the two nitrogen atoms in the pyrazole (B372694) ring dictates the tautomeric form. Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. The specific tautomer that predominates can be influenced by the nature and position of substituents on the ring system, as well as the surrounding chemical environment. This tautomerism is a critical consideration in the synthesis and biological evaluation of indazole derivatives.

The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to a variety of biological targets with high affinity. researchgate.net Consequently, substituted indazoles have been investigated for a wide array of therapeutic applications. Research has demonstrated their potential as anti-cancer agents, anti-inflammatory compounds, and inhibitors of various enzymes, including kinases. nih.goved.ac.uk The bromine and methoxy (B1213986) substituents, as seen in the subject compound, are common modifications in medicinal chemistry used to modulate the electronic and steric properties of a molecule, thereby influencing its biological activity and pharmacokinetic profile.

Scope and Objectives of Research on 6-Bromo-4-methoxy-1-methyl-1H-indazole

The primary objectives of research focused on this compound would likely encompass several key areas. A fundamental objective would be the development of an efficient and scalable synthetic route to the compound. Subsequent research would then likely focus on its detailed characterization using various spectroscopic and analytical techniques.

A significant part of the research would be dedicated to exploring its potential as a lead compound in drug discovery. This would involve screening the compound for activity against a panel of biological targets, such as protein kinases, which are often implicated in diseases like cancer. Structure-activity relationship (SAR) studies would be a crucial component, where analogues of the parent compound are synthesized and evaluated to understand how modifications to its structure affect its biological activity. The ultimate goal of such research would be to identify a novel indazole derivative with potent and selective biological activity, warranting further preclinical development.

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrN2O |

|---|---|

Molecular Weight |

241.08 g/mol |

IUPAC Name |

6-bromo-4-methoxy-1-methylindazole |

InChI |

InChI=1S/C9H9BrN2O/c1-12-8-3-6(10)4-9(13-2)7(8)5-11-12/h3-5H,1-2H3 |

InChI Key |

DGKFWSUHSMBZER-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=N1)C(=CC(=C2)Br)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 6 Bromo 4 Methoxy 1 Methyl 1h Indazole

Established Synthetic Routes for Indazole Derivatives

The construction of the indazole core can be achieved through a variety of synthetic strategies, ranging from classical cyclization reactions to modern transition metal-catalyzed cross-couplings and environmentally benign green chemistry protocols.

Classical Cyclization Approaches

Traditional methods for indazole synthesis often rely on intramolecular cyclization reactions of appropriately substituted benzene (B151609) derivatives. These foundational methods remain relevant for their simplicity and cost-effectiveness.

One of the most prominent classical methods is the Cadogan-Sundberg reaction , which involves the reductive cyclization of o-nitrobenzylamines or related compounds. nih.govresearchgate.net This reaction typically employs trivalent phosphorus reagents, such as triethyl phosphite, to deoxygenate the nitro group, which is believed to generate a transient nitrene intermediate that subsequently inserts into a C-H bond to form the pyrazole (B372694) ring of the indazole system. researchgate.netwikipedia.orgsynarchive.com While effective, this reaction often requires high temperatures. nih.gov

Another significant approach is the Davis-Beirut reaction , which provides an efficient route to 2H-indazoles through the N-N bond-forming heterocyclization of o-nitrobenzylamines or from o-nitrosobenzaldehydes and primary amines. wikipedia.orgnih.govresearchgate.net This reaction is notable for its ability to proceed under either acidic or basic conditions and its use of inexpensive starting materials without the need for toxic metals. wikipedia.orgacs.orgnih.gov

Other classical strategies include the cyclization of 2-aminobenzaldoxime hemisulfate and the condensation of arylhydrazines with carbonyl compounds followed by cyclization. thieme-connect.de

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, C–H Amination)

Modern organic synthesis has been revolutionized by transition metal catalysis, which offers powerful tools for the construction and functionalization of heterocyclic systems like indazoles with high efficiency and selectivity.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation and is widely used to arylate halogenated indazoles. yonedalabs.comyoutube.com This palladium-catalyzed reaction couples bromo- or iodoindazoles with boronic acids or their esters, enabling the introduction of a wide variety of aryl and heteroaryl substituents onto the indazole scaffold. nih.govresearchgate.netresearchgate.net The reaction is valued for its mild conditions and tolerance of numerous functional groups. yonedalabs.comnih.gov

C–H amination and activation reactions have emerged as highly atom-economical methods for synthesizing and functionalizing indazoles. These reactions forge C-N bonds directly from C-H bonds, avoiding the need for pre-functionalized substrates. Various transition metals, including rhodium, copper, palladium, and silver, have been employed to catalyze these transformations.

Rhodium(III)-catalyzed C-H activation has been used to synthesize N-aryl-2H-indazoles through the addition of azobenzene (B91143) C-H bonds to aldehydes in a [4+1] annulation process. nih.govacs.orgacs.org This method demonstrates high functional group compatibility. nih.govacs.org Other Rh(III)-catalyzed routes involve the spiroannulation of N-aryl phthalazine-diones with diazo compounds. rsc.orgrsc.org

Copper-catalyzed C-H amination provides a mild and efficient pathway to various indazole derivatives. rsc.orgacs.orgacs.orgnih.gov These reactions can proceed via intramolecular amination of hydrazones or through intermolecular coupling, offering regioselective access to compounds like indazole-containing indazolones. acs.orgacs.orgnih.gov

Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is another effective strategy for creating 2-aryl-2H-indazoles. thieme-connect.de

| Reaction Type | Catalyst/Reagent | Key Features |

| Suzuki-Miyaura Coupling | Pd(0) complexes (e.g., Pd(PPh₃)₄), Base | Forms C-C bonds; Couples halo-indazoles with boronic acids. nih.govresearchgate.netresearchgate.net |

| Rhodium-Catalyzed C-H Activation | [Cp*RhCl₂]₂ or similar Rh(III) complexes | Atom-economical C-N bond formation; Direct functionalization of C-H bonds. nih.govacs.org |

| Copper-Catalyzed C-H Amination | Cu(OTf)₂ or other Cu(I)/Cu(II) salts | Mild reaction conditions; Synthesis of complex indazoles. acs.orgacs.org |

| Silver-Mediated C-H Amination | AgNTf₂ | Intramolecular oxidative amination of arylhydrazones. nih.gov |

Green Chemistry and Microwave-Assisted Synthesis Protocols

In line with the principles of green chemistry, significant efforts have been directed toward developing more sustainable and efficient synthetic methods for indazoles. Microwave irradiation and ultrasound have emerged as powerful tools in this domain.

Microwave-assisted synthesis dramatically reduces reaction times, often from hours to minutes, while frequently improving reaction yields and minimizing byproducts. semanticscholar.orgjchr.orgjchr.org This technique utilizes dielectric heating to rapidly and uniformly heat the reaction mixture, leading to better control and efficiency. jchr.org Numerous indazole functionalizations, including Suzuki-Miyaura couplings and cyclization reactions, have been successfully adapted to microwave conditions. researchgate.netresearchgate.netsemanticscholar.orgorientjchem.org

Ultrasound-assisted synthesis is another green technique that accelerates reactions through acoustic cavitation. researchgate.netresearchgate.netnih.govnih.govmdpi.com This method has been applied to the bromination of indazoles and the synthesis of 1H-indazoles from aromatic aldehydes and hydrazine (B178648) hydrate, often using environmentally friendly catalysts and solvents. researchgate.netnih.gov These sonochemical methods are noted for their mild conditions, experimental simplicity, and energy efficiency. researchgate.netnih.gov

Synthesis of 6-Bromo-4-methoxy-1H-indazole and its Precursors

A logical synthetic strategy would begin with a precursor already containing the methoxy (B1213986) group, such as a substituted anisole, followed by nitration, cyclization to the indazole, and finally, regioselective bromination.

Bromination Strategies for Indazole Scaffolds

The introduction of a bromine atom onto the indazole ring is a critical step for further derivatization, often via cross-coupling reactions. The position of bromination (regioselectivity) is highly dependent on the directing effects of existing substituents on the ring and the choice of brominating agent and reaction conditions.

Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). chim.it The bromination of the indazole scaffold can be directed to various positions. For instance, studies have shown that 4-substituted 1H-indazoles can undergo regioselective C7-bromination using NBS. nih.govrsc.orgresearchgate.net Achieving bromination specifically at the C6 position, as required for the target molecule, would depend on the electronic properties of the methoxy group at the C4 position. The electron-donating nature of the methoxy group would activate the ring towards electrophilic substitution, and its directing effect would influence the final position of the incoming bromine. Without a C7 blocking group, a mixture of products might be expected, requiring careful optimization and chromatographic separation.

Metal-free halogenation of 2H-indazoles has also been reported, allowing for selective mono- or poly-halogenation by carefully controlling the reaction conditions. nih.gov

| Brominating Agent | Position Targeted | Key Conditions |

| N-Bromosuccinimide (NBS) | C3, C7 | Various solvents (MeCN, CHCl₃); Can be photocatalyzed. nih.govchim.it |

| Dibromohydantoin (DBDMH) | C3 | Ultrasound-assisted, mild conditions. nih.gov |

| Bromine (Br₂) | C3 | Often used with a base (NaOAc) in solvents like AcOH/CHCl₃. chim.it |

Methoxy Group Introduction and Functionalization

The methoxy group can be introduced at various stages of the synthesis. Often, it is most efficient to begin with a starting material that already contains the methoxy group at the desired position on the benzene ring. wikipedia.orgquora.com For the synthesis of a 4-methoxy-indazole, a plausible starting material would be a 3-methoxytoluene derivative, which can then be elaborated into the indazole ring.

Alternatively, a methoxy group can be introduced onto a pre-existing aromatic ring through nucleophilic aromatic substitution of a halogen or by methylation of a phenol (B47542). wikipedia.orgorganic-chemistry.org For instance, a chloro- or fluoro-substituted aromatic precursor could be treated with sodium methoxide (B1231860). clockss.org The use of a chromium tricarbonyl complex can facilitate the nucleophilic substitution of a chlorine atom with a methoxide anion, even in the presence of other electron-donating groups. clockss.org

Once the 6-Bromo-4-methoxy-1H-indazole precursor is synthesized, the final step is the introduction of the methyl group at the N1 position. This is typically a straightforward alkylation reaction using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base (e.g., K₂CO₃, NaH) to deprotonate the indazole nitrogen.

Methylation Strategies for N-1 Position of 6-Bromo-4-methoxy-1H-indazole

The selective introduction of a methyl group at the N-1 position of the indazole ring is a critical step in the synthesis of 6-bromo-4-methoxy-1-methyl-1H-indazole. The regioselectivity of this alkylation is a well-documented challenge in indazole chemistry, as direct alkylation of 1H-indazoles often yields a mixture of N-1 and N-2 substituted isomers. nih.govbeilstein-journals.org The outcome of the methylation reaction is highly dependent on the choice of reagents, solvent, and the electronic and steric nature of the substituents on the indazole ring.

Regioselective N-Alkylation Approaches

Achieving high regioselectivity for N-1 methylation of 6-bromo-4-methoxy-1H-indazole requires careful consideration of the reaction conditions. The relative acidity of the N-1 and N-2 protons, along with the stability of the resulting conjugate base, plays a crucial role in determining the site of alkylation.

Several strategies have been developed to favor N-1 alkylation in substituted indazoles. One common approach involves the use of a strong base to deprotonate the indazole, followed by reaction with a methylating agent. The choice of base and solvent can significantly influence the ratio of N-1 to N-2 products. For instance, the use of sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (B95107) (THF) has been shown to favor N-1 alkylation for certain indazole derivatives. researchgate.net In contrast, employing potassium carbonate (K2CO3) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) can sometimes lead to mixtures of isomers. nih.gov

For example, the methylation of 6-nitro-1H-indazole with dimethyl sulfate in the presence of potassium hydroxide (B78521) results in a nearly 1:1 mixture of the N-1 and N-2 methyl isomers. researchgate.net Conversely, using methyl iodide as the alkylating agent for the same substrate can yield a higher proportion of the N-2 isomer. researchgate.net These findings underscore the nuanced interplay of reagents and conditions in directing the regiochemical outcome of indazole methylation.

A summary of common conditions for the N-alkylation of indazoles is presented in the table below.

| Base | Solvent | Methylating Agent | Typical Outcome |

| NaH | THF | Methyl iodide | Often favors N-1 |

| K2CO3 | DMF | Methyl iodide | Can result in mixtures |

| Cs2CO3 | DMF | Methyl iodide | Can favor N-1 |

Stereochemical Considerations in Methylation

The methylation of the nitrogen atom at the N-1 position of 6-bromo-4-methoxy-1H-indazole does not introduce a new stereocenter. The indazole ring itself is planar, and the attachment of a methyl group to the nitrogen atom does not create a chiral center. Therefore, stereochemical considerations are not a factor in this specific synthetic step, assuming the starting material and reagents are achiral.

Derivatization of this compound

The presence of a bromine atom at the C-6 position and a methoxy group at the C-4 position on the this compound scaffold provides opportunities for a wide range of chemical transformations. These modifications are instrumental in the synthesis of diverse analogues for various research applications, including the exploration of structure-activity relationships.

Functional Group Transformations and Modifications

The bromine atom at the C-6 position is a particularly useful handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromoindazole with a boronic acid or ester in the presence of a palladium catalyst and a base. This methodology has been successfully applied to various bromo-substituted indazoles to introduce aryl and heteroaryl moieties. nih.govnih.govias.ac.in For instance, 5-bromoindazoles have been coupled with N-Boc-2-pyrroleboronic acid and 2-thiopheneboronic acid using Pd(dppf)Cl2 as the catalyst and K2CO3 as the base in dimethoxyethane. nih.gov

Heck Coupling: The Heck reaction enables the formation of a carbon-carbon bond between the bromoindazole and an alkene. This reaction has been utilized in the synthesis of 3-vinylindazoles from 3-bromoindazoles. beilstein-journals.org

Sonogashira Coupling: This coupling reaction facilitates the formation of a carbon-carbon bond between the bromoindazole and a terminal alkyne, providing access to alkynyl-substituted indazoles. The Sonogashira coupling of 4-bromo-substituted 6H-1,2-oxazines has been demonstrated, suggesting its applicability to other bromo-heterocycles. nih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C-6 position.

Other Coupling Reactions: Other palladium-catalyzed cross-coupling reactions such as Stille, Negishi, and Ullmann condensations could also be employed for the derivatization of the bromo-substituent, further expanding the chemical space accessible from this intermediate. researchgate.netnih.govthieme-connect.de

The methoxy group at the C-4 position can also be a site for chemical modification. Demethylation to the corresponding phenol would provide a new reactive site for further functionalization, such as etherification or esterification, to generate another library of analogues.

A summary of potential cross-coupling reactions for the derivatization of the 6-bromo position is provided below.

| Reaction Name | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Boronic acid/ester | C-C (aryl/vinyl) |

| Heck | Alkene | C-C (alkenyl) |

| Sonogashira | Terminal alkyne | C-C (alkynyl) |

| Buchwald-Hartwig | Amine | C-N |

| Stille | Organostannane | C-C |

| Ullmann | Alcohol, Amine | C-O, C-N |

Synthesis of Analogues for Structure-Activity Relationship Studies

The synthesis of analogues of this compound is a key strategy in medicinal chemistry to explore and optimize the biological activity of a lead compound. By systematically modifying different parts of the molecule, researchers can gain insights into the structure-activity relationship (SAR).

The derivatization strategies discussed in the previous section are directly applicable to the generation of a library of analogues for SAR studies. For example, a series of compounds with different aryl or heteroaryl substituents at the C-6 position can be synthesized via the Suzuki-Miyaura coupling to investigate the influence of this group on biological activity. Similarly, the introduction of various amino groups through the Buchwald-Hartwig amination can probe the importance of hydrogen bonding and electrostatic interactions at this position.

Furthermore, modifications at other positions of the indazole ring can also be explored. For instance, if the synthetic route allows, variations of the substituent at the C-4 position (e.g., replacing the methoxy group with other alkoxy groups, halogens, or small alkyl groups) could be investigated. The N-1 methyl group could also be replaced with other alkyl or functionalized alkyl groups to assess the impact of this substitution on the compound's properties. The synthesis of such diverse analogues is crucial for identifying key structural features responsible for a desired biological effect and for optimizing properties such as potency, selectivity, and pharmacokinetic profile. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Bromo 4 Methoxy 1 Methyl 1h Indazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A full suite of 1D and 2D NMR experiments would be required for an unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum is used to identify the number of distinct proton environments and their neighboring protons. For 6-Bromo-4-methoxy-1-methyl-1H-indazole, the spectrum is expected to show signals corresponding to three distinct aromatic protons and two methyl groups.

Aromatic Region: Three signals are anticipated in the aromatic region (typically δ 6.5-8.0 ppm). The protons at the C5 and C7 positions would likely appear as singlets or very narrowly split doublets due to the substitution pattern. The proton at C3 would also be a singlet.

Aliphatic Region: Two sharp singlets would be expected in the aliphatic region. The N-methyl (N-CH₃) protons would likely appear around δ 3.8-4.0 ppm, while the methoxy (B1213986) (O-CH₃) protons would be found at a similar chemical shift, typically around δ 3.9-4.1 ppm.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The proton-decoupled ¹³C NMR spectrum for this compound is expected to display nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Aromatic Carbons: Seven signals would be expected for the carbons of the indazole ring system. This includes five signals for carbons bearing a proton (C3, C5, C7) and four for quaternary carbons (C3a, C4, C6, C7a). The carbon bonded to bromine (C6) would be significantly influenced by the halogen's electronic effects.

Aliphatic Carbons: Two signals in the aliphatic region would correspond to the N-methyl carbon and the methoxy carbon.

The following table outlines the expected ¹H and ¹³C NMR chemical shifts, though experimental verification is required for precise values.

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| H3 | ~7.8-8.2 | - | s |

| C3 | - | ~130-135 | CH |

| C3a | - | ~120-125 | C |

| C4 | - | ~150-155 | C |

| O-CH₃ | ~3.9-4.1 | ~55-60 | s |

| C5 | ~7.0-7.3 | ~110-115 | CH |

| H5 | ~7.0-7.3 | - | s |

| C6 | - | ~115-120 | C |

| C7 | ~6.8-7.1 | ~95-100 | CH |

| H7 | ~6.8-7.1 | - | s |

| C7a | - | ~140-145 | C |

| N-CH₃ | ~3.8-4.0 | ~30-35 | s |

| Note: These are predicted values based on typical chemical shifts for indazole derivatives. Actual values may vary. |

Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing through-bond and through-space correlations between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, primarily between protons separated by two or three bonds. For this molecule, COSY would be of limited use for the aromatic system due to the isolated nature of the H5 and H7 protons but could confirm the absence of coupling between them.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals for H3, H5, H7, the N-methyl, and the methoxy groups to their corresponding carbon signals (C3, C5, C7, N-CH₃, and O-CH₃).

The N-methyl protons (N-CH₃) showing correlations to the C3 and C7a carbons.

The methoxy protons (O-CH₃) showing a correlation to the C4 carbon.

The H3 proton showing correlations to C3a and C7a.

The H7 proton showing correlations to C5 and C3a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons. A key expected correlation would be between the N-methyl protons and the H7 proton, confirming the methylation at the N1 position.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the elemental composition, of a molecule.

HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For this compound, the expected monoisotopic mass for the molecular ion [M+H]⁺ would be calculated based on its elemental formula, C₉H₁₀BrN₂O⁺. This experimental value would be compared to the theoretical mass to confirm the elemental composition with high confidence. A key feature would be the isotopic pattern for bromine, showing two peaks of nearly equal intensity separated by approximately 2 Da ([M]⁺ and [M+2]⁺), confirming the presence of a single bromine atom.

| Formula | Ion | Calculated Exact Mass |

| C₉H₉⁷⁹BrN₂O | [M]⁺ | 240.9926 |

| C₉H₉⁸¹BrN₂O | [M+2]⁺ | 242.9905 |

| C₉H₁₀⁷⁹BrN₂O | [M+H]⁺ | 241.9998 |

| C₉H₁₀⁸¹BrN₂O | [M+H+2]⁺ | 243.9978 |

Analysis of the fragmentation patterns in the mass spectrum provides further structural evidence. Common fragmentation pathways for this molecule would likely involve:

Loss of a methyl radical (•CH₃): Resulting in a fragment ion [M-15]⁺.

Loss of a bromine radical (•Br): Resulting in a fragment ion [M-79/81]⁺.

Loss of the methoxy group (•OCH₃): Resulting in a fragment ion [M-31]⁺.

Observing these specific losses would support the presence and placement of the methyl and methoxy substituents on the bromo-indazole core.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 3000 |

| Aromatic C=C / C=N | Ring Stretching | 1450 - 1600 |

| C-O (Ether) | Stretching | 1000 - 1300 (strong) |

| C-Br | Stretching | 500 - 600 |

The presence of these characteristic absorption bands would confirm the existence of the aromatic indazole system, the aliphatic methyl groups, the methoxy ether linkage, and the carbon-bromine bond.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal proof of a molecule's connectivity and stereochemistry, as well as detailed information about intermolecular interactions that govern the crystal packing.

For derivatives of the indazole scaffold, X-ray diffraction studies are crucial for confirming the regiochemistry of substitutions on the bicyclic ring system. For instance, methylation of an NH-indazole can result in either N1 or N2 isomers, which can be challenging to distinguish by spectroscopic methods alone. rsc.org An X-ray crystal structure provides a clear depiction of the methyl group's position, resolving any ambiguity.

The solid-state structure of a bromo-methoxy-substituted indazole derivative, confirmed by X-ray crystallography, would reveal key structural parameters. These include precise bond lengths, bond angles, and torsion angles, which can offer insights into the electronic effects of the substituents on the indazole ring. Furthermore, the analysis of the crystal packing can identify non-covalent interactions, such as hydrogen bonds, halogen bonds (involving the bromine atom), and π–π stacking interactions between the aromatic rings of adjacent molecules. These interactions are fundamental to understanding the material's physical properties, such as melting point and solubility.

While a specific crystal structure for this compound is not publicly available, data from closely related substituted indazole structures can provide a representative example of the type of information obtained from such an analysis.

Table 1: Representative Crystallographic Data for a Substituted Indazole Derivative This table is illustrative and based on typical data for related compounds.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9308 (2) |

| b (Å) | 10.9695 (3) |

| c (Å) | 14.7966 (4) |

| α (°) | 90 |

| β (°) | 98.6180 (10) |

| γ (°) | 90 |

| Volume (ų) | 900.07 (5) |

| Z | 4 |

Source: Based on data for a substituted triazolopyridazinoindole derivative. mdpi.com

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an indispensable tool in synthetic chemistry for both the purification of products and the assessment of their purity. For this compound and its derivatives, a variety of chromatographic techniques are employed.

Column Chromatography: Following a chemical synthesis, column chromatography is the standard method for isolating the target compound from unreacted starting materials, byproducts, and other impurities. researchgate.net The choice of stationary phase (typically silica (B1680970) gel) and mobile phase (a solvent or mixture of solvents) is optimized to achieve effective separation based on the polarity differences between the components of the reaction mixture.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. By spotting the reaction mixture on a TLC plate and eluting it with different mobile phases, chemists can quickly assess the number of components in the mixture and identify a solvent system that provides good separation of the desired product.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of a compound. A small amount of the sample is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through under high pressure. The retention time (the time it takes for the compound to pass through the column) is a characteristic of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). By comparing the chromatogram of the sample to that of a reference standard, the purity can be accurately determined. For compounds like substituted indazoles, reversed-phase HPLC is commonly used.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is particularly useful for identifying the components of a mixture, as it provides both the retention time and the mass-to-charge ratio of each component. This is invaluable for confirming the identity of the desired product and for characterizing any impurities present in the sample. researchgate.net

Table 2: Illustrative HPLC Method Parameters for a Substituted Indazole This table is a representative example and not specific to the title compound.

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Gradient | 10% to 95% Acetonitrile over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Rt) | ~8.5 min (hypothetical) |

Source: Based on general methods for analysis of similar heterocyclic compounds.

Through the combined application of these advanced analytical techniques, researchers can fully characterize the structure and purity of this compound, ensuring the reliability of data for subsequent biological or material science investigations.

Theoretical and Computational Chemistry Studies of 6 Bromo 4 Methoxy 1 Methyl 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods, rooted in quantum mechanics, can elucidate various properties of 6-Bromo-4-methoxy-1-methyl-1H-indazole, from its stability to its reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By focusing on the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties. For substituted indazoles, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G, are used to determine optimized geometries and predict sites of chemical reactivity. These studies help in understanding how the bromo, methoxy (B1213986), and methyl substituents influence the electronic distribution within the indazole core. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles are well-established for similar indazole derivatives.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive. For various indazole derivatives, the HOMO-LUMO gap has been calculated to be in the range that indicates good reactivity, which is often a desirable trait for pharmacologically active compounds.

Table 1: Representative HOMO-LUMO Energy Gaps for Substituted Indazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Indazole Derivative A | -6.25 | -1.58 | 4.67 |

| Indazole Derivative B | -5.98 | -1.23 | 4.75 |

| Indazole Derivative C | -6.54 | -1.99 | 4.55 |

Note: The data in this table is illustrative for substituted indazoles and not specific to this compound due to the absence of published data for this specific compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. The MEP map displays regions of different electrostatic potential on the molecular surface using a color spectrum. Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent regions of positive potential, indicating sites for nucleophilic attack. For a molecule like this compound, the MEP map would likely show negative potential around the nitrogen atoms of the indazole ring and the oxygen atom of the methoxy group, suggesting these are primary sites for hydrogen bonding and electrophilic interactions.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that simulate the interaction between a small molecule (ligand) and a biological macromolecule (protein or receptor). These studies are pivotal in drug discovery for predicting the binding mode and affinity of a drug candidate.

Molecular docking simulations are employed to predict how this compound might bind to the active site of a target protein. These simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the stability of the ligand-protein complex. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides an estimate of the strength of the interaction. For instance, docking studies of various bromo-substituted indazole derivatives against protein kinases have revealed the importance of the bromine atom in forming halogen bonds with the protein backbone, thereby enhancing binding affinity.

Table 2: Illustrative Binding Affinities of Indazole Derivatives with Protein Targets

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Bromo-indazole Derivative X | Protein Kinase A | -8.5 |

| Methoxy-indazole Derivative Y | Cyclin-Dependent Kinase 2 | -9.2 |

| Methyl-indazole Derivative Z | Vascular Endothelial Growth Factor Receptor 2 | -7.8 |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The stability of different conformers can be evaluated computationally to identify the most likely three-dimensional structure of the molecule under physiological conditions. For N-methylated indazoles, the orientation of the methyl group relative to the indazole ring system is a key conformational feature. Understanding the preferred conformation of this compound is crucial as it dictates the shape of the molecule and, consequently, how it fits into the binding site of a target protein. Theoretical calculations can determine the relative energies of different conformers, providing insight into the molecule's flexibility and the energetic favorability of the bioactive conformation.

Prediction of Pharmacological Potential via In Silico Methods

In silico methods have become an indispensable tool in modern drug discovery, allowing for the prediction of a compound's pharmacological potential before its synthesis and in vitro or in vivo testing. These computational approaches evaluate a molecule's pharmacokinetic and pharmacodynamic properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), as well as its potential interactions with biological targets.

For indazole derivatives, including compounds structurally related to this compound, in silico studies are frequently employed to assess their drug-likeness and potential biological activities. researchgate.net One of the most common assessments is the evaluation of Lipinski's rule of five, which predicts the oral bioavailability of a compound. This rule states that a drug is more likely to be orally active if it has a molecular weight of less than 500 daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and an octanol-water partition coefficient (log P) not greater than 5.

While specific in silico data for this compound is not extensively published in dedicated studies, the parameters for related molecules can be predicted using various online tools and software. researchgate.net These predictions help in understanding the molecule's potential for intestinal absorption, cell permeability (evaluated through models like Caco-2 and MDCK cell permeability), and plasma protein binding. researchgate.netscispace.com Molecular docking simulations are another critical in silico technique, used to predict the binding affinity and interaction between a small molecule and a target protein, which can suggest potential mechanisms of action. researchgate.netscispace.com For instance, in silico studies on other bromo-indazole derivatives have indicated potential interactions with enzymes like α-glucosidase, suggesting a possible therapeutic application. researchgate.net

Table 1: Predicted Physicochemical Properties and Drug-Likeness Parameters (Note: The following values are theoretical predictions based on computational models for structurally similar compounds and general principles, not experimentally verified data for this compound.)

| Property | Predicted Value/Range | Significance in Drug Discovery |

| Molecular Weight | ~227.06 g/mol | Complies with Lipinski's rule (<500), suggesting potential for good absorption and diffusion. |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's rule (≤5), favorable for membrane permeability. |

| Hydrogen Bond Acceptors | 3 (N, N, O) | Complies with Lipinski's rule (≤10), indicating a good balance of solubility and permeability. |

| Log P (Octanol/Water Partition Coefficient) | 2.0 - 3.0 | Within the optimal range for oral bioavailability. |

| Human Intestinal Absorption (HIA) | High | Suggests good absorption from the gastrointestinal tract. scispace.com |

| Plasma Protein Binding | Moderate to High | Influences the distribution and availability of the drug in the body. researchgate.net |

Tautomeric Equilibrium and Stability Studies of Indazole Derivatives

Tautomerism is a crucial concept in the study of indazole chemistry, as it significantly influences the physical, chemical, and biological properties of these compounds. nih.gov The indazole ring system can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.net

Theoretical and experimental studies have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. nih.govresearchgate.net This stability is attributed to its benzenoid electronic structure, which is energetically favored over the quinoid structure of the 2H-tautomer. researchgate.net Density functional theory (DFT) calculations and MP2-6-31G** calculations have confirmed that the 1H-tautomer is more stable by approximately 3.6 kcal/mol. researchgate.net

However, the tautomeric equilibrium can be influenced by several factors, including the nature and position of substituents, the solvent, and intermolecular interactions like hydrogen bonding. researchgate.netbgu.ac.il In less polar solvents, the 2H-tautomer of certain substituted indazoles can be stabilized through the formation of strong intramolecular hydrogen bonds. researchgate.netbgu.ac.ilfigshare.com Furthermore, some 2H-tautomers have been observed to be stabilized in solution through the formation of centrosymmetric dimers linked by intermolecular hydrogen bonds. researchgate.netbgu.ac.ilfigshare.com Despite these exceptions, in most conditions, the equilibrium lies heavily in favor of the 1H form. nih.govresearchgate.net

In the specific case of this compound, the issue of tautomerism is resolved by the presence of the methyl group at the N-1 position. This substitution effectively "locks" the molecule in the 1H-tautomeric form, preventing its isomerization to the 2H-indazole. This structural feature ensures that the compound exists as a single, stable isomer, which is a critical consideration for its synthesis, characterization, and potential pharmacological applications, as it eliminates the complexities associated with a mixture of tautomers.

Table 2: General Comparison of 1H- and 2H-Indazole Tautomers

| Feature | 1H-Indazole | 2H-Indazole |

| Structure | Benzenoid | Quinoid |

| Relative Stability | More stable (predominant form) nih.govresearchgate.net | Less stable researchgate.net |

| Energy Difference | Lower energy | Higher energy (~3.6 kcal/mol difference) researchgate.net |

| Stabilization Factors | Aromaticity | Can be stabilized by intra- or intermolecular hydrogen bonding and in less polar solvents researchgate.netbgu.ac.il |

| Significance for this compound | The N-1 methyl group fixes the molecule in this more stable tautomeric form. | Tautomerization to this form is prevented by N-1 methylation. |

Biological and Pharmacological Investigations of 6 Bromo 4 Methoxy 1 Methyl 1h Indazole and Its Analogues Pre Clinical Focus

In Vitro Biological Screening Assays (excluding clinical trials)

In vitro assays are fundamental in the early stages of drug discovery to determine the biological activity of a compound and to elucidate its mechanism of action at a cellular and molecular level.

Enzyme Inhibition Studies (e.g., Kinases, IDO1, DNA gyrase)

Kinase Inhibition:

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition:

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway and a significant target in cancer immunotherapy. A study on 4,6-substituted-1H-indazole derivatives revealed their potential as dual inhibitors of IDO1 and Tryptophan 2,3-dioxygenase (TDO). nih.gov In this study, various substitutions at the 4 and 6 positions of the indazole ring were explored to understand their impact on inhibitory activity. One of the synthesized compounds, 35 , which features a different substitution pattern, demonstrated potent inhibition of IDO1 with an IC50 value of 0.74 μM in an enzymatic assay and 1.37 μM in a HeLa cell-based assay. nih.gov This compound also showed inhibitory activity against TDO. nih.gov These findings suggest that the 4,6-substitution pattern on the indazole ring is a viable strategy for developing IDO1 inhibitors.

DNA Gyrase Inhibition:

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial agents. While direct inhibitory data for 6-Bromo-4-methoxy-1-methyl-1H-indazole against DNA gyrase was not found, the indazole scaffold is a component of some compounds designed as DNA gyrase inhibitors. For example, potent inhibitors of S. aureus DNA gyrase have been developed that feature a naphthyridine moiety, which shares structural similarities with the indazole core. nih.gov These inhibitors bind to the enzyme-DNA complex, and their activity is influenced by substituents on the aromatic rings. nih.gov

Receptor Ligand Binding Assays

Specific receptor ligand binding data for this compound were not identified in the surveyed literature. The primary focus of research on indazole derivatives appears to be on their enzyme inhibitory activities rather than direct receptor interactions.

Cellular Assays for Mechanistic Investigations (e.g., cell viability, signaling pathways)

Cellular assays are crucial for understanding the functional consequences of enzyme inhibition or receptor binding in a physiological context. For indazole derivatives, these assays often focus on their anti-proliferative and signaling effects in cancer cell lines.

In the context of IDO1 inhibition, a 4,6-substituted-1H-indazole derivative, compound 35 , was shown to decrease the expression of IDO1 induced by interferon-gamma (IFNγ) in a concentration-dependent manner in Western blot analysis. nih.gov This demonstrates a clear cellular effect on a key signaling pathway in cancer immunology. Furthermore, this compound exhibited in vivo antitumor activity in a CT26 xenograft model, underscoring the therapeutic potential of this class of compounds. nih.gov

For kinase inhibitors, cellular assays often measure the inhibition of phosphorylation of downstream substrates. For example, potent Aurora kinase inhibitors derived from a related heterocyclic core were evaluated for their ability to inhibit the phosphorylation of Histone H3 at Serine 10 in HCT 116 cells. nih.gov Such assays provide a direct measure of the compound's on-target activity within a cellular environment.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For this compound, the SAR would focus on the influence of the bromo, methoxy (B1213986), and N-methyl groups on its biological activity.

Positional Effects of Bromo and Methoxy Groups

The positions of the bromo and methoxy groups on the indazole ring are critical for determining the biological activity. In the study of 4,6-substituted-1H-indazoles as IDO1 inhibitors, it was found that the nature and position of the substituents significantly influenced the inhibitory potency. nih.gov While the exact contribution of a 6-bromo and 4-methoxy substitution was not detailed, the study highlights the importance of exploring various substitution patterns at these positions to achieve optimal activity. The methoxy group, in particular, has been noted in other contexts to influence the asymmetry of DNA when a related compound binds to DNA gyrase, affecting stacking interactions. nih.gov

Impact of N-Methylation on Activity

N-alkylation of indazoles can lead to two regioisomers, the N1- and N2-alkylated products, which can have different biological activities. The regioselectivity of this reaction is influenced by the substituents on the indazole ring and the reaction conditions. beilstein-journals.orgnih.gov Generally, the 1H-indazole tautomer is considered more thermodynamically stable. nih.gov

In the context of Aurora kinase inhibitors based on an imidazo-[1,2-a]-pyrazine core, alkylation of a pyrazole (B372694) nitrogen resulted in a significant loss of binding, suggesting that an unsubstituted NH group was crucial for interaction with the target enzyme. nih.gov This indicates that N-methylation is not always beneficial and its impact is highly dependent on the specific target and binding mode. For this compound, the presence of the N-methyl group would lock the molecule in a specific conformation and prevent hydrogen bond donation from the N1 position, which could be either favorable or detrimental for its interaction with different biological targets.

Substituent Effects on Biological Potency and Selectivity

The biological activity of indazole-based compounds is highly sensitive to the nature and position of substituents on the heterocyclic core. Structure-activity relationship (SAR) studies on various indazole analogues reveal that specific modifications can significantly modulate potency and selectivity for their molecular targets.

For indazole derivatives targeting the metabotropic glutamate (B1630785) receptor 4 (mGlu4), the substitution pattern is critical for defining the pharmacological profile. In the development of positive allosteric modulators (PAMs) containing the this compound scaffold, initial investigations identified the methoxy group as a potential site of metabolic instability. nih.gov While the core indazole structure was maintained for potency, modifications elsewhere in the molecule were prioritized to improve pharmacokinetic properties. nih.gov

Broader studies on other indazole-based inhibitors highlight key principles of substituent effects:

Halogen Substitution: The presence and nature of a halogen atom can be crucial. In a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives developed as Polo-like kinase 4 (PLK4) inhibitors, a bromine atom at the para-position of the benzenesulfonamide (B165840) ring was found to confer excellent activity. nih.gov This suggests that the atomic volume and electronic properties of the halogen are important for target engagement. nih.gov Similarly, the introduction of a bromine atom at the C-3 position of 1H-indazole-7-carbonitrile resulted in a tenfold increase in inhibitory activity against nitric oxide synthases (NOS). nih.gov

Substituent Volume: The size of the substituent group can have a profound impact on biological activity. For the aforementioned PLK4 inhibitors, it was observed that as the volume of the substituent grew, the inhibitory activity markedly decreased, indicating a finite space within the target's binding pocket. nih.gov

Positional Isomerism: The location of functional groups is critical. The 4-amino group in 6-bromo-1-methyl-1H-indazol-4-amine, an analogue of the subject compound, is noted to define a distinct pharmacophore that may lead to novel selectivity profiles compared to more extensively studied 3-amino and 6-amino indazoles.

These findings underscore the importance of systematic chemical modification of the indazole scaffold to fine-tune the desired biological and pharmacological properties.

Table 1: Impact of Substituents on the Biological Activity of Indazole Analogues

| Scaffold/Series | Target | Substituent Modification | Effect on Activity | Reference |

|---|---|---|---|---|

| N-(1H-indazol-6-yl)benzenesulfonamide | PLK4 | Introduction of Br at para-position | Excellent inhibitory activity (IC₅₀ = 23.6 nM) | nih.gov |

| N-(1H-indazol-6-yl)benzenesulfonamide | PLK4 | Increase in substituent volume | Marked reduction in inhibitory activity | nih.gov |

| 1H-indazole-7-carbonitrile | Nitric Oxide Synthase (NOS) | Addition of Br at C-3 position | 10-fold enhancement of inhibitory effects | nih.gov |

In Vivo Pre-clinical Models (Non-human) to Validate Efficacy and Mechanism

The therapeutic potential and mechanism of action of the mGlu4 PAMs based on the this compound scaffold have been validated in non-human, in vivo preclinical models. An optimized analogue, ML182, which possesses excellent in vitro and in vivo pharmacokinetic properties, was tested in a classic animal model for anti-Parkinsonian effects. nih.gov

The model used was haloperidol-induced catalepsy in rodents. Haloperidol, a dopamine (B1211576) receptor antagonist, induces a state of catalepsy that is widely used to screen for drugs with potential efficacy in Parkinson's disease. In this model, ML182 was shown to be active after oral administration, demonstrating its ability to reverse the cataleptic state induced by haloperidol. nih.gov This finding provides in vivo proof-of-concept that potentiation of mGlu4 signaling by a compound containing the this compound core can produce therapeutically relevant effects for movement disorders. nih.gov

Potential Applications and Future Research Directions of 6 Bromo 4 Methoxy 1 Methyl 1h Indazole

Role as a Chemical Probe in Biological Systems

While direct studies on 6-Bromo-4-methoxy-1-methyl-1H-indazole as a chemical probe are not extensively documented, its structural features suggest potential in this area. Chemical probes are small molecules used to study biological systems by selectively interacting with a specific protein or pathway. The utility of indazole derivatives as kinase inhibitors is a promising area of investigation. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.

The substituents on the indazole ring of this compound—a bromine atom at the 6-position, a methoxy (B1213986) group at the 4-position, and a methyl group at the N1-position—are critical for modulating its potential biological activity and selectivity. For instance, in the related compound 6-Bromo-1-methyl-1H-indazol-4-amine, the position of the functional groups is crucial for its activity as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune tolerance. The methoxy group in this compound could influence its binding affinity and selectivity for specific biological targets through hydrogen bonding or steric interactions within a protein's binding pocket.

To establish this compound as a chemical probe, further research would be necessary to identify its specific biological targets and to characterize its potency, selectivity, and mechanism of action.

Strategies for Lead Optimization and Compound Development

Lead optimization is a critical phase in drug discovery that involves modifying the chemical structure of a promising compound to enhance its desired properties. For this compound, several strategies could be employed for lead optimization, leveraging the known reactivity of the indazole core.

The bromine atom at the 6-position is particularly amenable to various chemical modifications. It can serve as a handle for introducing diverse functional groups through cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This would allow for the systematic exploration of the chemical space around this position to improve target engagement and pharmacokinetic properties.

Structure-activity relationship (SAR) studies would be essential to guide the optimization process. By synthesizing and testing a library of analogs with modifications at the 4- and 6-positions, as well as exploring different substitutions on the N1-methyl group, researchers could identify key structural features that contribute to biological activity. Computational modeling and docking studies could further aid in the rational design of more potent and selective derivatives. nih.gov

| Modification Site | Potential Chemical Transformation | Purpose of Modification |

| 6-Bromo Position | Suzuki, Stille, Buchwald-Hartwig cross-coupling | Explore diverse substituents to improve potency and selectivity. |

| 4-Methoxy Position | Demethylation followed by etherification or esterification | Investigate the role of the oxygen linkage and steric bulk. |

| N1-Methyl Group | Demethylation and re-alkylation with various groups | Modulate solubility, metabolic stability, and target interactions. |

Development of this compound as a Synthetic Intermediate

The structural features of this compound make it a valuable synthetic intermediate for the construction of more complex molecules. The indazole ring is a common core in many biologically active compounds, and this particular derivative provides a pre-functionalized scaffold for further elaboration. researchgate.net

The presence of the bromine atom allows for its use as a building block in the synthesis of compound libraries for high-throughput screening. For example, it could be incorporated into parallel synthesis schemes to rapidly generate a diverse set of indazole-containing molecules. researchgate.net The methoxy group can also be a site for chemical modification, although it is generally less reactive than the bromine atom.

The synthesis of this compound itself can be achieved through multi-step synthetic routes, often starting from appropriately substituted anilines. The development of efficient and scalable synthetic methods for this compound would be crucial for its widespread use as a synthetic intermediate. google.com

Addressing Research Gaps and Future Perspectives

Despite the potential of this compound, there are several research gaps that need to be addressed. A primary limitation is the lack of comprehensive biological profiling of this specific compound. Future research should focus on screening it against a wide range of biological targets, including kinases, G-protein coupled receptors, and other enzyme families, to uncover its full therapeutic potential.

Another area for future investigation is the exploration of its mechanism of action against any identified targets. Understanding how this compound interacts with its biological targets at a molecular level is crucial for rational drug design and lead optimization.

Furthermore, there is a need to investigate the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential toxicity. These studies are essential for assessing its drug-likeness and potential for further development.

Integration with Emerging Technologies in Drug Discovery

Emerging technologies in drug discovery can significantly accelerate the investigation of compounds like this compound. High-throughput screening (HTS) platforms can be used to rapidly assess its activity against large panels of biological targets.

Computational approaches, such as molecular docking and quantum chemical calculations, can provide insights into its binding modes and reactivity, guiding the design of more potent analogs. nih.govdergipark.org.tr These in silico methods can help prioritize synthetic efforts and reduce the time and cost associated with drug discovery.

The use of DNA-encoded libraries (DELs) is another promising technology that could be leveraged. By attaching a unique DNA tag to this compound and its derivatives, it would be possible to screen vast libraries of compounds against a target protein in a single experiment. This technology could rapidly identify promising lead compounds for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.